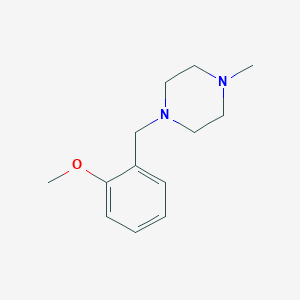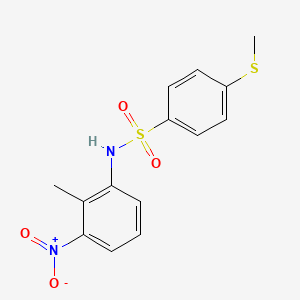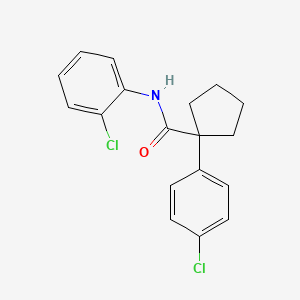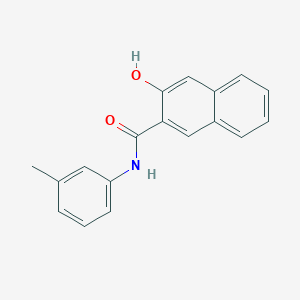![molecular formula C14H14N2O2S B5783975 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide, also known as CYM-5442, is a chemical compound that has been widely studied in scientific research. It belongs to the class of isoxazolecarboxamide compounds, which have been shown to have various biological activities.
Mécanisme D'action
The exact mechanism of action of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, including the TRPA1 and TRPV1 channels. These channels are involved in pain and inflammation signaling pathways. 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects, suggesting potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it an attractive candidate for drug development. However, one limitation of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, particularly its effects on ion channels and the neurotransmitter acetylcholine. Additionally, future studies could investigate the development of more soluble forms of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide for easier administration in vivo.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide involves several steps. The starting material is 2-bromo-4'-methylthiobenzophenone, which is reacted with cyclopropylmagnesium bromide to form 2-cyclopropyl-4'-methylthiobenzophenone. This intermediate product is then reacted with hydroxylamine hydrochloride to form 2-cyclopropyl-4'-methylthio-5-isoxazolecarboxylic acid. Finally, this compound is converted to 5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide by reacting it with thionyl chloride and then with ammonia.
Applications De Recherche Scientifique
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-13-5-3-2-4-10(13)15-14(17)11-8-12(18-16-11)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAURHKJTVBGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)





![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
